molecular formula C12H12ClNO B2787383 1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 199479-51-1

1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Cat. No. B2787383
CAS RN: 199479-51-1
M. Wt: 221.68
InChI Key: SIEQAGTWMSKCRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydroisoquinolin-1 (2H)-one derivatives, has been achieved using the Castagnoli–Cushman reaction . This method has been used to synthesize 59 derivatives of this scaffold for plant disease management .


Molecular Structure Analysis

The compound belongs to the family of quinolines, which are nitrogen-containing bicyclic compounds . These open-chain flavonoids have two aromatic rings that are linked by an aliphatic three-carbon chain .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 3,4-dihydroisoquinolin-1 (2H)-one derivatives, have been studied extensively . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior .


Physical And Chemical Properties Analysis

The compound is an α,β-unsaturated ketone that contains the reactive keto-ethylenic group –CO–CH=CH–, a chromophore responsible for the color in chalcone compounds, depending on the presence of other auxochromes .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved data, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The future directions for this compound could involve further exploration of its bioactive properties. The results of previous studies would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1 (2H)-one derivatives .

properties

IUPAC Name

1-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h2-4,7H,1,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEQAGTWMSKCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2=C(C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

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